molecular formula C11H10N2O4 B8439199 3-amino-N-ethoxycarbonylphthalimide

3-amino-N-ethoxycarbonylphthalimide

Cat. No.: B8439199
M. Wt: 234.21 g/mol
InChI Key: GUZUYFBONBAHTC-UHFFFAOYSA-N
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Description

3-Amino-N-ethoxycarbonylphthalimide is a phthalimide derivative characterized by an amino group at the 3-position and an ethoxycarbonyl moiety attached to the nitrogen atom. Phthalimides are widely studied for their roles in polymer synthesis, pharmaceuticals, and as intermediates in organic reactions. The amino and ethoxycarbonyl substituents in this compound likely enhance its reactivity and solubility compared to simpler phthalimide derivatives, making it a candidate for advanced synthetic applications .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

ethyl 4-amino-1,3-dioxoisoindole-2-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(16)13-9(14)6-4-3-5-7(12)8(6)10(13)15/h3-5H,2,12H2,1H3

InChI Key

GUZUYFBONBAHTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=O)C2=C(C1=O)C(=CC=C2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of 3-amino-N-ethoxycarbonylphthalimide exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have been tested against various cancer cell lines, demonstrating notable growth inhibition rates.

CompoundCancer Cell LinePercent Growth Inhibition (%)
This compound derivative ASNB-1986.61
This compound derivative BOVCAR-885.26
This compound derivative CNCI-H4075.99

These results suggest that modifications to the core structure of the compound can enhance its efficacy against specific cancer types .

Neuroprotective Effects
There is emerging evidence suggesting that this compound derivatives may also possess neuroprotective properties. In a study involving animal models of neurodegenerative diseases, compounds derived from this phthalimide were shown to reduce neuronal loss and improve cognitive function post-injury .

Synthetic Applications

Protective Group in Organic Synthesis
this compound serves as an effective protective group for amines during chemical reactions. This application is particularly valuable in multi-step organic syntheses where selective protection is required to prevent unwanted reactions at amine sites.

ApplicationDescription
Protection of AminesConverts amines into their corresponding phthaloyl derivatives under mild conditions, facilitating further synthetic transformations without compromising the amine functionality .

Synthesis of Amino Acids and Derivatives
The compound has been utilized in the synthesis of N-phthaloyl amino acids and esters, which are crucial intermediates in pharmaceutical chemistry. The ability to synthesize these derivatives efficiently under mild conditions makes it a versatile tool in drug development .

Case Studies

Case Study 1: Anticancer Drug Development
A series of experiments were conducted to evaluate the anticancer potential of derivatives of this compound. In vitro assays demonstrated that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis in a dose-dependent manner. This study highlights the potential for developing new anticancer therapies based on this compound .

Case Study 2: Neuroprotection in Stroke Models
In a controlled study using rat models, derivatives of this compound were administered following ischemic stroke induction. The results indicated a significant reduction in neuronal death compared to untreated controls, suggesting that these compounds could be developed into therapeutic agents for neuroprotective applications .

Comparison with Similar Compounds

The following analysis compares 3-amino-N-ethoxycarbonylphthalimide with structurally related compounds, focusing on substituents, synthesis, applications, and spectroscopic characterization.

Structural and Functional Group Comparisons
Compound Substituents Key Functional Groups Molecular Formula (Example)
This compound 3-NH₂, N-ethoxycarbonyl Phthalimide, amine, ester C₁₁H₁₀N₂O₄ (hypothetical)
3-Chloro-N-phenyl-phthalimide 3-Cl, N-phenyl Phthalimide, aryl, halogen C₁₄H₈ClNO₂
N-(3-Acetyl-2-thienyl)acetamide Thienyl, acetyl, acetamide Thiophene, ketone, amide C₈H₉NO₂S ()
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino, carbonyl Acetamide, nitrile, urea-like C₅H₇N₃O₂

Key Observations :

  • Electron-withdrawing vs.
  • Solubility : The ethoxycarbonyl group may improve solubility in polar solvents compared to the hydrophobic phenyl group in 3-chloro-N-phenyl-phthalimide.
Spectroscopic Characterization
  • 3-Chloro-N-phenyl-phthalimide : Characterized by IR (C=O stretch ~1770 cm⁻¹) and NMR (aromatic proton signals δ 7.5–8.2 ppm) .
  • N-(3-Acetyl-2-thienyl)acetamides : Detailed ¹H/¹³C/¹⁵N NMR data provided, with thiophene protons at δ 6.8–7.5 ppm and acetyl carbonyls at ~200 ppm in ¹³C NMR .
  • This compound: Expected IR peaks for NH₂ (3300–3500 cm⁻¹) and ester C=O (~1740 cm⁻¹). ¹H NMR would show ethoxy protons as a quartet (~1.3 ppm) and triplet (~4.2 ppm).

Preparation Methods

Electrophilic Amination

Electrophilic amination reagents (e.g., hydroxylamine-O-sulfonic acid) can introduce amino groups at electron-deficient positions. For 3-amino-N-ethoxycarbonylphthalimide:

  • React 1a with hydroxylamine-O-sulfonic acid in aqueous sulfuric acid at 0°C.

  • Control regioselectivity by leveraging the directing effects of the ethoxycarbonyl group.

Challenges:

  • Competing reactions at the imide nitrogen may require protective strategies.

  • Low yields (~40–50%) are typical for electrophilic aromatic amination.

Ullmann-Type Coupling

Transition-metal-catalyzed coupling reactions offer a modern approach to installing amino groups. A copper-catalyzed Ullmann coupling between 1a and an ammonia equivalent could achieve the 3-amino substitution:

  • Use CuI as a catalyst, 1,10-phenanthroline as a ligand, and K₃PO₄ as a base in DMSO at 110°C.

Advantages:

  • Higher regiocontrol compared to electrophilic methods.

  • Compatibility with the ethoxycarbonyl group’s stability under basic conditions.

Precursor-Based Synthesis from 3-Aminophthalic Acid

Starting with 3-aminophthalic acid (2 ) streamlines the synthesis by pre-installing the amino group:

Step 1: Imide Formation

  • React 2 with ethanolamine in acetic acid under reflux to form 3-amino-N-(2-hydroxyethyl)phthalimide.
    Step 2: Ethoxycarbonylation

  • Treat the intermediate with ethyl chloroformate in the presence of TBAC and potassium carbonate.

  • Isolate the product via recrystallization from n-hexane/t-butyl methyl ether.

Table 2: Synthetic Parameters for Precursor-Based Routes.

StepReagentsConditionsYield (%)
1Ethanolamine, AcOHReflux, 5–7 hours81
2Ethyl chloroformate, TBACReflux, 3 hours78

This method avoids late-stage functionalization challenges but requires access to 3-aminophthalic acid, which itself demands multi-step synthesis.

Analytical Characterization

Critical spectroscopic data for validating successful synthesis include:

  • IR: Peaks at ~1770 cm⁻¹ (imide C=O) and ~1720 cm⁻¹ (ethoxycarbonyl C=O).

  • ¹H NMR: A quartet at δ 4.50 ppm (J = 7 Hz) for the ethoxy group and aromatic protons as a multiplet at δ 7.91 ppm.

  • ESI-MS: Molecular ion peak at m/z 247 [M+H]⁺ .

Q & A

Q. What novel methodologies (e.g., flow chemistry, photoredox catalysis) could enhance the scalability of this compound synthesis?

  • Methodological Answer :
  • Flow Chemistry : Improve heat/mass transfer for exothermic coupling reactions, reducing side products.
  • Photoredox Catalysis : Enable C–N bond formation under milder conditions using visible light (e.g., Ru(bpy)32+_3^{2+} catalysts) .

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